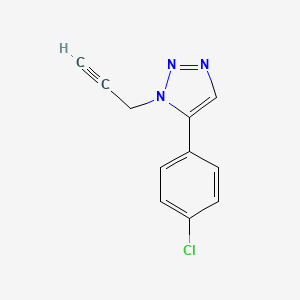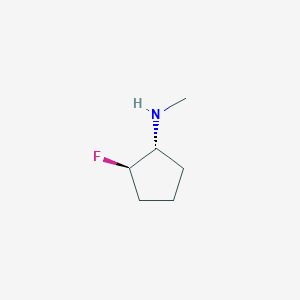
trans-2-(Morpholin-4-yl)cyclobutan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular formula of trans-2-(Morpholin-4-yl)cyclobutan-1-ol is C8H15NO2. It has a molecular weight of 157.21 g/mol. The exact structure and stereochemistry would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical form of this compound is reported to be a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
Crystal Structure and Molecular Interactions
- The study of oxime derivatives containing morpholin groups, including a compound with a cyclobutane ring and a morpholin ring, provides insights into their crystal structures and molecular interactions. The morpholin ring adopts a chair conformation, and the molecules exhibit specific intermolecular interactions, contributing to the formation of two-dimensional networks (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Analogues of Neurotransmitters
- Cyclobutane derivatives have been explored as analogues of neurotransmitters like acetylcholine. For instance, the study of cis-2-acetoxycyclobutyltrimethylammonium iodide, a semirigid analogue of acetylcholine, demonstrates the potential of cyclobutane derivatives in mimicking neurotransmitter function (Cannon, Crockatt, Long, & Maixner, 1982).
Cycloaddition Reactions
- Cycloaddition reactions involving morpholinobuta-1,3-dienes are significant for synthesizing various cyclobutane derivatives. These reactions result in the formation of structures like 5-alkenyl-4,5-dihydro-5-morpholino-1H-1,2,3-triazoles, which are useful in synthesizing diverse organic compounds (Brunner, Maas, & Klärner, 2005).
Applications in Material Synthesis
- The development of diacids derived from cyclobutane, such as cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid, has implications in material science. These compounds serve as unique, semirigid diacid building blocks for green polymer synthesis, demonstrating the application of cyclobutane derivatives in sustainable materials development (Wang, Elliott, Wang, Setien, Puttkammer, Ugrinov, Lee, Webster, & Chu, 2018).
Synthesis of Enantiomerically Pure Compounds
- The enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines shows the potential of cyclobutane derivatives in producing enantiomerically pure compounds. This process involves hydroxynitrile lyase-mediated cyanide addition and cyclization, highlighting the versatility of these derivatives in organic synthesis (Ritzen, Hoekman, Verdasco, van Delft, & Rutjes, 2010).
Properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-2-1-7(8)9-3-5-11-6-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQICDDOZUFNCIJ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)
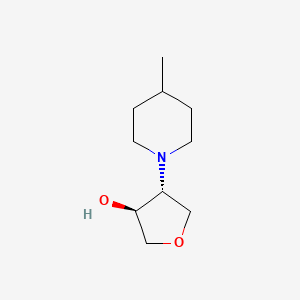
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)
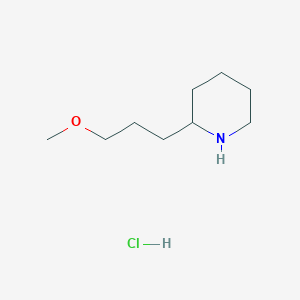
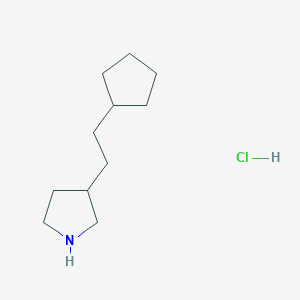
![3-[2-(Oxolan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1485455.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485456.png)
![3-(prop-2-yn-1-yl)-3H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1485457.png)
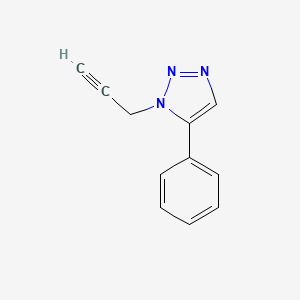
![1-(prop-2-yn-1-yl)-1H,4H-chromeno[3,4-d][1,2,3]triazole](/img/structure/B1485460.png)
